Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-pyridazin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-3-4-11-12-5-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOCZWBLIUTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate typically involves the condensation of pyridazine derivatives with thiazole carboxylates. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromo-4-pyridazinecarboxylate under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Transformations of the Ester Group
The ethyl ester moiety in Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate can undergo several transformations:
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Hydrazinolysis : Treatment with hydrazine hydrate under reflux converts the ester to a carbohydrazide derivative. This intermediate is critical for synthesizing heterocyclic compounds like oxadiazolines or pyrazoles .
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Condensation with Aldehydes : The carbohydrazide reacts with aromatic aldehydes (e.g., benzaldehyde) to form arylmethyliden-hydrazides, which cyclize with acetic anhydride to yield oxadiazoline derivatives .
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Reaction with Anhydrides : Heating the carbohydrazide with acetic or propionic anhydride produces oxadiazole derivatives, altering the heterocyclic core .
Example Transformation
Synthesis of Oxadiazoline Derivatives
-
Condensation : Reflux equimolar quantities of the carbohydrazide and aldehyde in ethanol for 4 h .
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Cyclization : React the arylmethyliden-hydrazide with acetic anhydride at 100°C for 2 h .
Analytical Data and Spectral Confirmation
Key spectral features confirming the structure include:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate typically involves the reaction of pyridazine derivatives with thiazole carboxylic acids or their esters. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, ensuring the integrity of the synthesized compound.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations indicating significant potency compared to standard antibiotics . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and function.
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including this compound, exhibit anticonvulsant properties. In a series of experiments, compounds containing thiazole moieties were evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, showing promising results in seizure protection . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Compounds derived from this scaffold have shown activity against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). One study reported an IC50 value of 5.71 μM for a related thiazole-pyridine hybrid against MCF-7 cells, indicating its potential as a chemotherapeutic agent . The presence of electron-withdrawing groups in the structure is believed to enhance its cytotoxicity.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being elucidated through molecular docking studies and in vitro assays. These investigations aim to clarify how the compound interacts with specific biological targets, such as enzymes involved in cell signaling pathways or DNA binding sites . Understanding these interactions is crucial for optimizing the compound's therapeutic profile.
Case Study: Antimicrobial Activity Evaluation
A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. The results showed that compounds with nitro and amino substituents exhibited enhanced activity against Bacillus subtilis and Aspergillus niger, suggesting that structural modifications can significantly impact efficacy .
| Compound | Structure | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4a | R = NO2 | 10 |
| 4b | R = NH2 | 15 |
| 4c | R = CH3 | 30 |
Case Study: Anticonvulsant Activity Assessment
In another study focusing on anticonvulsant properties, several thiazole derivatives were synthesized and evaluated for their protective effects in seizure models. Compounds demonstrated varying degrees of efficacy, with some achieving up to 100% protection in MES tests . The findings underscore the importance of structural features in enhancing anticonvulsant activity.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring’s aromaticity and the presence of electron-donating or withdrawing groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazole carboxylates vary significantly in their electronic and steric properties depending on substituents. Key analogs include:
Hydrazinyl Derivatives
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Structure: A hydrazinyl linker conjugated to a 2-nitrobenzylidene group. Synthesis: Derived from 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate via cyclization . Properties: Exhibits a small HOMO–LUMO gap (4.12 eV) due to extended conjugation from the –NO₂ group, enhancing electron-withdrawing effects .
Aryl-Substituted Derivatives
- Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate
- Ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate
Aminothiazole Derivatives
- Ethyl 2-aminothiazole-4-carboxylate Derivatives (5a, 5b) Structure: 2-Amino group functionalized with isoindolinone moieties. Bioactivity: Demonstrated potent anticancer activity against colorectal cancer (HCT116 cells, IC₅₀: 0.72–1.55 μM) via β-catenin inhibition .
Physicochemical and Electronic Properties
- HOMO–LUMO Gaps: Hydrazinyl derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit smaller gaps (~4.12 eV) compared to non-conjugated analogs .
- Solubility : Ethyl carboxylate groups enhance solubility in polar solvents, while aromatic substituents (e.g., phenyl, pyridinyl) reduce it .
Biological Activity
Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₀N₂O₂S
Molecular Weight: 234.27 g/mol
CAS Number: 39067-28-2
The compound features a thiazole ring substituted with a pyridazine moiety, which contributes to its reactivity and potential biological properties. The ethyl ester functional group enhances its solubility and bioavailability.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key aspects include:
- Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, enhancing its reactivity with biological macromolecules.
- Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, influencing its interaction with enzymes and receptors.
- Biochemical Pathways: It is known to affect multiple biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound against various pathogens. For example:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against fungi |
The compound exhibits broad-spectrum antimicrobial effects, making it a candidate for further development as an antibiotic agent.
Anticancer Potential
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
Other Pharmacological Effects
This compound has been investigated for additional biological activities:
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity: It has shown potential in scavenging free radicals and reducing oxidative stress.
- Neuroprotective Effects: Similar compounds have been reported to protect against neurodegenerative diseases by inhibiting protein aggregation .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives, including this compound, which demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis suggested that the presence of the pyridazine ring was crucial for enhancing biological activity .
Q & A
Q. Factors influencing yields :
- Solvent polarity : Anhydrous conditions (e.g., THF, DCM) improve coupling efficiency.
- Catalyst choice : Palladium catalysts enhance cross-coupling regioselectivity.
- Temperature : Elevated temperatures (60–80°C) accelerate reactions but may increase side products.
Q. Table 1: Synthesis Methods and Yields
How can researchers resolve discrepancies in NMR and HRMS data during structural characterization?
Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Multi-technique validation : Cross-check -NMR, -NMR, and HRMS. For example, HRMS (e.g., m/z 343.0642 [M+1]⁺) confirms molecular formula, while -NMR (δ 8.44 ppm for thiazole-H) verifies ring protons .
- Crystallographic refinement : Use SHELX programs to resolve ambiguities in X-ray data. SHELXL refines bond lengths/angles, especially for thiazole-pyridazine torsional angles .
Case Study : Ethyl 2-(propynoyl)thiazole-4-carboxylate showed conflicting -NMR signals due to rotameric equilibria. Variable-temperature NMR (−20°C) stabilized the conformation, resolving splitting .
What methodologies are employed to assess the antitumor activity of derivatives?
Level: Advanced
Methodological Answer:
- In vitro cytotoxicity assays : Use MTT or SRB assays against cell lines (e.g., RPMI-8226 leukemia). Ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate showed IC₅₀ = 12 µM .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation.
Q. Table 2: Antitumor Activity of Derivatives
| Derivative Substituent | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Chlorophenylamino | HeLa | 8.2 | |
| 3-Methoxybenzylidene hydrazine | MCF-7 | 15.4 |
How do structural modifications at the thiazole ring affect biological activity?
Level: Advanced
Methodological Answer:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance DNA binding (e.g., ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate inhibits DNA topoisomerase II) .
- Hydrophobic substituents (e.g., tert-butyl) improve cell membrane permeability, critical for Oct3/4 induction (e.g., O4I2 derivative with 4-chlorophenyl group shows 10-fold higher activity) .
Key Finding : Substitution at position 2 of the thiazole ring is critical for target engagement, while ester groups at position 4 modulate solubility .
What experimental approaches determine antioxidant potential?
Level: Basic
Methodological Answer:
- DPPH/FRAP assays : Measure radical scavenging (e.g., compound 2g showed 84.46% FRSA) .
- Trolox equivalence : Quantify total antioxidant capacity (e.g., 269.08 µg AAE/mg for 2g ) .
Protocol : Dissolve derivatives in DMSO, incubate with DPPH (517 nm absorbance), and calculate % inhibition relative to ascorbic acid.
How can crystallographic data improve structural accuracy?
Level: Advanced
Methodological Answer:
SHELX software (SHELXL/SHELXS) refines crystal structures by:
- Twinned data handling : SHELXL resolves overlapping reflections in high-symmetry space groups .
- Hydrogen placement : Uses riding models or neutron diffraction for ambiguous H-atom positions (critical for tautomer discrimination) .
Example : SHELXPRO resolved disorder in tert-butyl groups of a thiazole-carboxylate, improving R-factor from 0.12 to 0.08 .
What considerations are vital for designing stable in vivo derivatives?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
